Clidinium
Overview
Description
Clidinium is a synthetic anticholinergic agent primarily used to treat gastrointestinal disorders such as peptic ulcer disease, colicky abdominal pain, diverticulitis, and irritable bowel syndrome . It exhibits pronounced antispasmodic and antisecretory effects on the gastrointestinal tract by inhibiting muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites .
Preparation Methods
Synthetic Routes and Reaction Conditions: Clidinium bromide is synthesized through a multi-step process involving the reaction of quinuclidine with benzilic acid. The reaction typically involves the following steps:
Formation of Quinuclidine Derivative: Quinuclidine is reacted with methyl iodide to form N-methyl quinuclidine.
Esterification: The N-methyl quinuclidine is then esterified with benzilic acid to form the ester derivative.
Bromination: The ester derivative is treated with hydrobromic acid to yield this compound bromide.
Industrial Production Methods: Industrial production of this compound bromide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are not commonly employed in its typical applications.
Reduction: Reduction reactions are also possible but are not a primary focus in the context of this compound’s use.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution due to the presence of the bromide ion.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinuclidine derivatives .
Scientific Research Applications
Clidinium has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of anticholinergic agents and their interactions with muscarinic receptors.
Biology: this compound is employed in research on gastrointestinal motility and the role of acetylcholine in smooth muscle contraction.
Medicine: Clinically, this compound is used to manage symptoms of gastrointestinal disorders.
Mechanism of Action
Clidinium exerts its effects by inhibiting muscarinic acetylcholine receptors on smooth muscles, secretory glands, and in the central nervous system. This inhibition leads to relaxation of smooth muscle and decreased biliary tract secretions. The primary molecular targets are the muscarinic receptors, which are part of the parasympathetic nervous system .
Comparison with Similar Compounds
Atropine: Another anticholinergic agent with similar uses but different chemical structure.
Hyoscyamine: Used for similar gastrointestinal conditions but has a different pharmacokinetic profile.
Dicyclomine: Also an antispasmodic agent used for irritable bowel syndrome.
Uniqueness of Clidinium: this compound is unique in its combination with chlordiazepoxide, which enhances its therapeutic effects by addressing both the emotional and somatic factors in gastrointestinal disorders. This combination is particularly effective in managing irritable bowel syndrome and peptic ulcer disease .
Properties
Key on ui mechanism of action |
Inhibits muscarinic actions of acetylcholine at postganglionic parasympathetic neuroeffector sites primarily by inhibiting the M1 muscarinic receptors. |
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CAS No. |
7020-55-5 |
Molecular Formula |
C22H26NO3+ |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1-methyl-1-azoniabicyclo[2.2.2]octan-3-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H26NO3/c1-23-14-12-17(13-15-23)20(16-23)26-21(24)22(25,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,17,20,25H,12-16H2,1H3/q+1 |
InChI Key |
HOOSGZJRQIVJSZ-UHFFFAOYSA-N |
SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Canonical SMILES |
C[N+]12CCC(CC1)C(C2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
melting_point |
240-241 °C |
Key on ui other cas no. |
7020-55-5 |
Related CAS |
3485-62-9 (bromide) |
Synonyms |
clidinium clidinium bromide clidinium iodide clidinium iodide, (+-)-isomer clidinium iodide, 11C-labeled clidinium iodide, 3H-labeled clidinium, 1-(methyl-11C)-labeled clidinium, 11C-labeled clidinium, 3H-labeled N-methyl quinuclidinyl benzilate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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